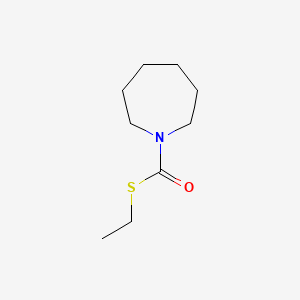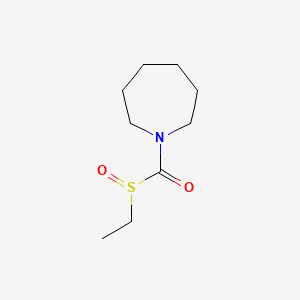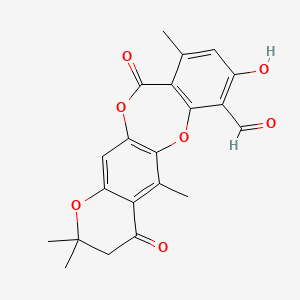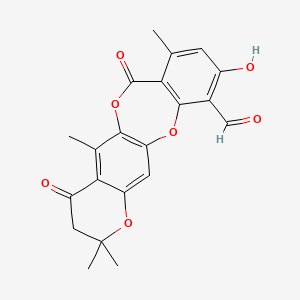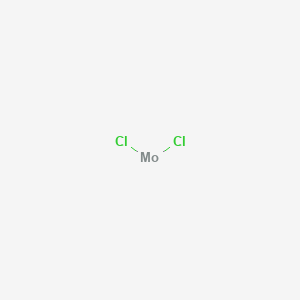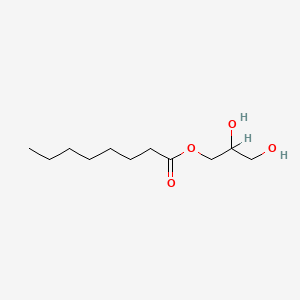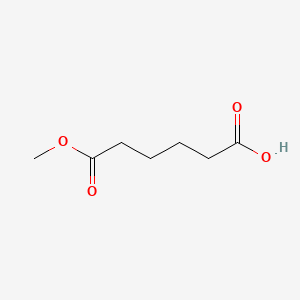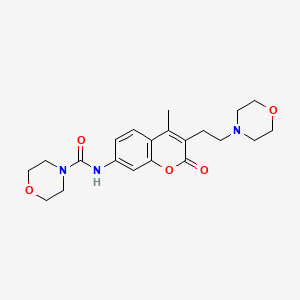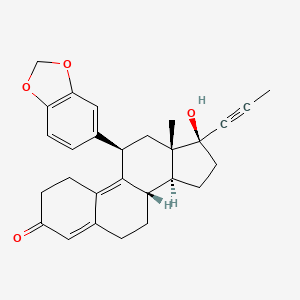
Unii-17van37K4Y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-34517 is a glucocorticoid receptor antagonist currently under investigation for its potential therapeutic applications in various diseases characterized by excessive corticosterone and cortisol activity. This compound is being explored for its efficacy in treating conditions such as depression, Cushing’s disease, hypertension, diabetes, and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORG-34517 involves multiple steps, starting with the preparation of the core steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of ORG-34517 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ORG-34517 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include hydroxylated and alkylated derivatives of the core steroid structure. These derivatives are crucial intermediates in the synthesis of ORG-34517 .
Scientific Research Applications
ORG-34517 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions and antagonist activity.
Biology: Investigated for its effects on the hypothalamus-pituitary-adrenal axis and its potential to normalize hyperactivity in this system.
Medicine: Explored as a therapeutic agent for treating depression, Cushing’s disease, hypertension, diabetes, and glaucoma.
Industry: Utilized in the development of new pharmaceuticals targeting glucocorticoid receptors .
Mechanism of Action
ORG-34517 exerts its effects by acting as a competitive antagonist of the glucocorticoid receptor. It binds to the receptor, preventing the activation of downstream signaling pathways that are typically triggered by corticosterone and cortisol. This normalization of hyperactivity in the hypothalamus-pituitary-adrenal axis is believed to underlie its therapeutic potential in various diseases .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another glucocorticoid receptor antagonist with similar therapeutic applications.
RU486: Known for its use in medical termination of pregnancy, also acts as a glucocorticoid receptor antagonist.
Org 34850: A compound with similar glucocorticoid receptor antagonistic properties
Uniqueness
ORG-34517 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. Unlike some other antagonists, it does not exhibit significant affinity for the progesterone receptor, making it a more targeted therapeutic agent for conditions involving glucocorticoid receptor hyperactivity .
properties
| Org-34517 is a glucocorticoid antagonist which may have a potential in a number of diseases where there is excess corticosterone/cortisol activity. The drug acts by normalizing hyperactivity in the hypothalamus-pituitary-adrenal (HPA) axis. | |
CAS RN |
189035-07-2 |
Molecular Formula |
C28H30O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H30O4/c1-3-11-28(30)12-10-23-21-7-4-17-13-19(29)6-8-20(17)26(21)22(15-27(23,28)2)18-5-9-24-25(14-18)32-16-31-24/h5,9,13-14,21-23,30H,4,6-8,10,12,15-16H2,1-2H3/t21-,22+,23-,27-,28-/m0/s1 |
InChI Key |
DFELGYQKEOCHOA-BZAFBGKRSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC6=C(C=C5)OCO6)C)O |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O |
Appearance |
Solid powder |
Other CAS RN |
189035-07-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Org-34517; SCH-900636; Org34517; SCH900636; Org 34517; SCH 900636 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



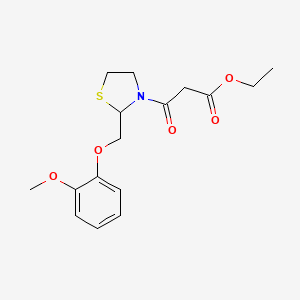
![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)
